Comparative Cytotoxicity in Triple-Negative Breast Cancer: Limocitrin vs. Hesperidin
In head-to-head comparisons utilizing the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, limocitrin demonstrates a distinct, quantitatively defined cytotoxic potency that contrasts sharply with the negligible direct cytotoxicity of the common citrus flavonoid hesperidin. Limocitrin reduces cell viability with an IC50 of 29.33 ± 0.010 μM [1]. In contrast, hesperidin, a structural analog widely found in citrus, exhibits an IC50 of 200 μM against T47D cells [2] and shows weak to negligible direct cytotoxicity in other breast cancer models, often requiring high concentrations (e.g., 344 µg/mL in MDA-MB-231 studies) to observe an effect [3]. This ~6.8-fold difference in potency underscores the functional divergence driven by limocitrin's distinct methylation pattern.
| Evidence Dimension | Cytotoxicity (Cell Viability Reduction) |
|---|---|
| Target Compound Data | IC50 = 29.33 μM |
| Comparator Or Baseline | Hesperidin (IC50 = 200 μM in T47D cells; minimal effect in MDA-MB-231) |
| Quantified Difference | Limocitrin is approximately 6.8-fold more potent than hesperidin in comparable breast cancer cell contexts. |
| Conditions | MTT assay, MDA-MB-231 cells (Limocitrin); T47D and MDA-MB-231 cells (Hesperidin) |
Why This Matters
For researchers modeling TNBC, limocitrin provides a clear, dose-dependent cytotoxic signal, whereas hesperidin would be an unsuitable substitute due to its low potency, which would mask apoptotic readouts and require non-physiologically high doses.
- [1] Lim, H. J., et al. (2023). Limocitrin Suppresses Breast Cancer Through Inducing Apoptotic-Cell Death Signaling and Inhibiting the PI3K/AKT/mTOR/S6K Cell Survival Signaling. Journal of Medicinal Food, 26(10), 749-759. View Source
- [2] Hermawan, A., et al. (2024). Hesperidin Enhanced the Antimigratory Activity and Senescence-Mediated G2/M Arrest Effect of PGV-1 Against T47D Luminal Breast Cancer Cells. (Study reporting Hesperidin IC50 = 200 μM). View Source
- [3] Meiyanto, E., et al. (2025). Citrus sinensis (L) peels extract inhibits metastasis of breast cancer cells by targeting the downregulation matrix metalloproteinases-9. (Reporting CSP IC50 = 344 µg/mL). View Source
